molecular formula C10H10N2O2 B12872133 5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B12872133
M. Wt: 190.20 g/mol
InChI Key: QZLXDDOIVJJKJG-UHFFFAOYSA-N
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Description

5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different functional groups.

    1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring, exhibiting different chemical properties.

Uniqueness

5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is unique due to the specific positioning of its ethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-6-3-4-8-9(12-6)7(5-11-8)10(13)14/h3-5,11H,2H2,1H3,(H,13,14)

InChI Key

QZLXDDOIVJJKJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1)NC=C2C(=O)O

Origin of Product

United States

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